Sodium fumarate

Description

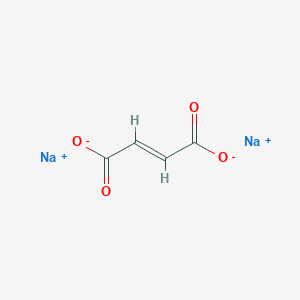

Structure

3D Structure of Parent

Properties

CAS No. |

17013-01-3 |

|---|---|

Molecular Formula |

C4H4NaO4 |

Molecular Weight |

139.06 g/mol |

IUPAC Name |

disodium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI Key |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O.[Na] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

Other CAS No. |

371-47-1 17013-01-3 |

Pictograms |

Irritant |

Synonyms |

ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of sodium fumarate, with a focus on its disodium salt form, which is of primary interest in research and pharmaceutical applications. This document includes quantitative data, detailed experimental protocols, and a visualization of its role in metabolic pathways.

Core Chemical Properties

Dithis compound is the sodium salt of fumaric acid, an organic compound with the formula Na₂C₄H₂O₄.[1] It presents as a white, odorless, crystalline powder.[1][2][3] A key characteristic of dithis compound is its hygroscopic nature, meaning it readily absorbs moisture from the air.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of dithis compound.

| Property | Value | Notes |

| Molecular Formula | C₄H₂Na₂O₄[1][5] | Disodium salt of fumaric acid. |

| Molar Mass | 160.04 g/mol [1][5][6] | |

| pKa of Fumaric Acid | pKa₁ ≈ 3.03, pKa₂ ≈ 4.54[1] | These values for the parent acid dictate the pH-dependent behavior of its salts in solution. |

| pH (50 g/L in H₂O) | 7.0 - 8.0[7] | Indicates a slightly basic to neutral solution. |

| Water Solubility | 228 g/L[2][8][9] | Highly soluble in water. |

| Organic Solvent Solubility | Insoluble in ethanol and acetone.[8] | Generally, its high polarity suggests low solubility in non-polar organic solvents. |

| Decomposition Temperature | >300 °C[5][7][10] | Decomposes at high temperatures rather than exhibiting a sharp melting point. Thermal decomposition yields sodium carbonate and a carbonaceous residue.[11][12] |

Experimental Protocols

This section outlines the methodologies for determining key chemical properties of this compound.

Determination of pKa via Potentiometric Titration

The pKa values of the parent fumaric acid, which govern the behavior of this compound in solution, can be accurately determined using potentiometric titration.

Objective: To determine the acid dissociation constants (pKa) of fumaric acid.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong base with a known concentration (e.g., 0.1 M NaOH). Ensure it is carbonate-free.

-

Prepare a solution of fumaric acid of a known concentration (e.g., 0.1 M) in deionized water.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Place a known volume of the fumaric acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Begin stirring the fumaric acid solution at a constant rate.

-

Add small, precise increments of the standardized NaOH solution from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve will exhibit two inflection points, corresponding to the two acidic protons of the dicarboxylic acid.

-

The pH at the half-equivalence point for each proton dissociation corresponds to its pKa value. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

-

Determination of Decomposition Temperature

The thermal stability of this compound is assessed by determining its decomposition temperature using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Objective: To determine the temperature at which this compound begins to decompose.

Methodology (using TGA):

-

Instrument Setup:

-

Calibrate the Thermogravimetric Analyzer according to the manufacturer's instructions.

-

Ensure the sample pan is clean and tared.

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of dry this compound powder into the TGA sample pan.

-

-

Analysis:

-

Place the sample pan into the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Continuously monitor the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss against temperature.

-

The onset temperature of the major weight loss step is identified as the decomposition temperature. This is the point where the compound begins to break down into volatile products.

-

Role in Metabolic Pathways

In specific biological contexts, particularly under hypoxic (low oxygen) conditions, fumarate can act as a terminal electron acceptor in the mammalian electron transport chain. This process involves the reversal of the succinate dehydrogenase (SDH) complex (also known as Complex II).

Fumarate as a Terminal Electron Acceptor

Under normal aerobic conditions, oxygen is the final electron acceptor in the electron transport chain. However, when oxygen is limited, the accumulation of ubiquinol can drive the SDH complex to operate in reverse, transferring electrons to fumarate to produce succinate.[13] This alternative pathway helps to maintain some mitochondrial functions.[13]

Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is hygroscopic and should be stored in a dry environment to prevent moisture absorption.[2][4] It is incompatible with strong acids.[4] Upon heating to decomposition, it emits carbon monoxide and carbon dioxide.

References

- 1. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fumaric acid CAS#: 110-17-8 [m.chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. Dithis compound CAS#: 17013-01-3 [m.chemicalbook.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Dithis compound | 17013-01-3 [chemicalbook.com]

- 8. StatementI pKa1 of fumaric acid is more than maleic class 11 chemistry CBSE [vedantu.com]

- 9. Solved Fumaric acid and maleic acid are trans and cis | Chegg.com [chegg.com]

- 10. Dithis compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound or Dithis compound SDS of Manufacturers [anmol.org]

- 12. The proto-oncometabolite fumarate binds glutathione to amplify ROS dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fumarate is a terminal electron acceptor in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of sodium fumarate, a compound of significant interest in the pharmaceutical and food industries. The primary synthesis pathway involves the neutralization of fumaric acid with a suitable sodium-containing base. This document outlines the synthesis of both monothis compound and dithis compound, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Core Synthesis Pathway: Neutralization of Fumaric Acid

The most direct and common method for synthesizing this compound in a laboratory setting is through the acid-base neutralization of fumaric acid. Fumaric acid is a dicarboxylic acid, meaning it has two acidic protons that can be replaced by sodium ions. The stoichiometry of the reaction determines whether monothis compound or dithis compound is formed.

-

Monothis compound Synthesis: This is achieved by reacting one molar equivalent of fumaric acid with one molar equivalent of a sodium base.

-

Dithis compound Synthesis: This requires reacting one molar equivalent of fumaric acid with two molar equivalents of a sodium base.

Commonly used sodium bases include sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). The choice of base can influence the reaction conditions and byproducts. For instance, the reaction with sodium carbonate will produce carbon dioxide gas.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the laboratory synthesis of monosodium and dithis compound. The yields are theoretical and actual yields may vary based on experimental conditions and purification efficiency. Purity levels are based on typical targets for laboratory-grade reagents.

Table 1: Reactant and Product Stoichiometry

| Product | Fumaric Acid (molar eq.) | Sodium Hydroxide (molar eq.) | Sodium Carbonate (molar eq.) |

| Monothis compound | 1 | 1 | 0.5 |

| Dithis compound | 1 | 2 | 1 |

Table 2: Physical and Chemical Properties

| Property | Monothis compound | Dithis compound | Fumaric Acid |

| Molecular Formula | C₄H₃NaO₄ | C₄H₂Na₂O₄ | C₄H₄O₄ |

| Molecular Weight | 138.05 g/mol | 160.04 g/mol | 116.07 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder or granules |

| Solubility in Water | Soluble | Soluble | Slightly soluble |

| pH (1 in 30 solution) | 3 - 4 | ~7-8 | 2.0 - 2.5 |

Table 3: Synthesis Parameters and Expected Outcomes

| Parameter | Monothis compound Synthesis | Dithis compound Synthesis |

| Typical Starting Scale | 10 g of Fumaric Acid | 10 g of Fumaric Acid |

| Solvent | Deionized Water | Deionized Water |

| Reaction Temperature | Room Temperature to 50°C | Room Temperature to 50°C |

| Reaction Time | 1-2 hours | 1-2 hours |

| Theoretical Yield | Approximately 11.9 g | Approximately 13.8 g |

| Expected Purity (post-recrystallization) | >98% | >98% |

Experimental Protocols

The following are detailed methodologies for the synthesis of monosodium and dithis compound in a laboratory setting.

Protocol 1: Synthesis of Monothis compound using Sodium Hydroxide

Materials:

-

Fumaric Acid (C₄H₄O₄)

-

Sodium Hydroxide (NaOH), pellets or solution

-

Deionized Water

-

Ethanol (for washing)

-

Phenolphthalein indicator solution

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Burette (for precise addition of NaOH solution)

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Fumaric Acid: In a beaker, dissolve a known quantity of fumaric acid (e.g., 11.6 g, 0.1 mol) in an appropriate volume of deionized water (e.g., 200 mL). Gentle heating (to around 50°C) and stirring may be required to achieve complete dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide (e.g., 1 M). Alternatively, accurately weigh one molar equivalent of sodium hydroxide pellets (e.g., 4.0 g, 0.1 mol) and dissolve it in a separate beaker with deionized water.

-

Neutralization: Slowly add the sodium hydroxide solution to the fumaric acid solution while continuously stirring. Monitor the pH of the reaction mixture. For monothis compound, the target pH is typically in the range of 3-4.[2] If using a burette, a few drops of phenolphthalein can be added to the fumaric acid solution, and the NaOH solution is added dropwise until a faint pink color persists.

-

Crystallization: Once the neutralization is complete, the solution can be concentrated by gentle heating to induce crystallization. Alternatively, the solution can be cooled slowly to room temperature and then in an ice bath to promote the formation of crystals.

-

Isolation and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to remove any remaining soluble impurities and to aid in drying.

-

Drying: Dry the purified monothis compound crystals in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Synthesis of Dithis compound using Sodium Hydroxide

Materials and Equipment:

-

Same as for Protocol 1.

Procedure:

-

Dissolution of Fumaric Acid: Follow the same procedure as in Protocol 1, dissolving a known quantity of fumaric acid (e.g., 11.6 g, 0.1 mol) in deionized water.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide or accurately weigh two molar equivalents of sodium hydroxide pellets (e.g., 8.0 g, 0.2 mol) and dissolve in deionized water.

-

Neutralization: Slowly add the sodium hydroxide solution to the fumaric acid solution with constant stirring. For dithis compound, the target pH is in the neutral to slightly alkaline range (pH 7-8).[3]

-

Crystallization, Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1 to isolate, purify, and dry the dithis compound product.

Protocol 3: Synthesis of Dithis compound using Sodium Carbonate

Materials:

-

Fumaric Acid (C₄H₄O₄)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Deionized Water

-

Ethanol (for washing)

Equipment:

-

Same as for Protocol 1, with the addition of a fume hood.

Procedure:

-

Dissolution of Fumaric Acid: Dissolve a known quantity of fumaric acid (e.g., 11.6 g, 0.1 mol) in deionized water as described previously.

-

Neutralization: In a fume hood (as CO₂ is evolved), slowly and carefully add one molar equivalent of anhydrous sodium carbonate (e.g., 10.6 g, 0.1 mol) to the fumaric acid solution in small portions. Effervescence will occur as carbon dioxide is released.[4] Stir the solution until the effervescence ceases, indicating the completion of the reaction.

-

Crystallization, Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1 to obtain the purified dithis compound.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Chemical pathways for the synthesis of monosodium and dithis compound.

Caption: General experimental workflow for this compound synthesis.

References

The Biological Role of Sodium Fumarate in Cellular Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Sodium fumarate, the salt of fumaric acid, is a pivotal molecule in cellular metabolism, traditionally known for its role as an intermediate in the mitochondrial Krebs cycle.[1] Beyond this fundamental bioenergetic function, accumulating evidence has unveiled its capacity to act as a potent signaling molecule, significantly influencing cellular processes and disease pathogenesis.[2][3] In particular, the accumulation of fumarate due to deficiencies in the enzyme fumarate hydratase (FH) classifies it as an "oncometabolite," a metabolite that can drive cancer development.[4][5][6] This guide provides an in-depth technical overview of this compound's dual roles, detailing its metabolic functions, its impact on key signaling pathways such as hypoxia-inducible factor (HIF) stabilization and protein succination, and its relevance to drug development. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in research and pharmaceutical development.

Fumarate's Canonical Role in the Krebs Cycle

Fumarate is a key intermediate in the citric acid cycle (also known as the tricarboxylic acid or Krebs cycle), a series of enzyme-catalyzed chemical reactions central to cellular respiration.[1][7] This metabolic pathway occurs within the mitochondrial matrix of eukaryotic cells and is essential for generating energy in the form of ATP.[1]

The formation and conversion of fumarate involve two sequential steps:

-

Oxidation of Succinate: Succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). This reaction is coupled with the reduction of flavin adenine dinucleotide (FAD) to FADH₂.

-

Hydration of Fumarate: The enzyme fumarate hydratase (FH), also called fumarase, catalyzes the reversible hydration of fumarate to L-malate.[8][9][10]

The mitochondrial isoform of FH is crucial for the progression of the Krebs cycle, while a cytosolic isoform is involved in amino acid metabolism.[8][11] Genetic mutations in the FH gene can lead to a deficiency in this enzyme, disrupting the Krebs cycle and causing a buildup of intracellular fumarate.[9][12][13]

Caption: The conversion of succinate to L-malate via fumarate in the Krebs cycle.

Fumarate as a Signaling Molecule and Oncometabolite

The accumulation of fumarate, primarily due to the inactivation of the tumor suppressor enzyme fumarate hydratase (FH), has profound consequences on cellular signaling, leading to its classification as an oncometabolite.[4][5]

Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

High intracellular concentrations of fumarate enable it to act as a competitive inhibitor of a family of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases.[5][6] This inhibition is central to its oncogenic activity.

Stabilization of Hypoxia-Inducible Factor (HIF-1α)

One of the most critical consequences of fumarate accumulation is the stabilization of the hypoxia-inducible factor 1-alpha (HIF-1α) transcription factor.[14][15]

-

Normoxic Conditions: Under normal oxygen levels, HIF-1α is hydroxylated on specific proline residues by HIF prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and target HIF-1α for rapid proteasomal degradation.

-

Fumarate-Induced Pseudohypoxia: Fumarate competes with α-KG for binding to the active site of PHDs, inhibiting their activity.[14][16] This prevents HIF-1α hydroxylation even in the presence of oxygen. As a result, VHL cannot bind HIF-1α, which escapes degradation, accumulates in the cell, translocates to the nucleus, and activates a suite of genes involved in angiogenesis, metabolic reprogramming (glycolysis), and cell proliferation, creating a "pseudohypoxic" state that promotes tumorigenesis.[5][15][17]

Caption: Fumarate-mediated stabilization of HIF-1α under normoxic conditions.

Covalent Modification of Proteins: Succination

Fumarate is an electrophile that can react non-enzymatically with the thiol groups of cysteine residues in proteins via a Michael addition reaction.[18][19] This irreversible post-translational modification is termed "succination" and results in the formation of S-(2-succinyl)cysteine (2SC).[20][21]

Succination can lead to conformational changes and the inactivation of modified proteins.[19] This process has been implicated in the pathogenesis of diabetes and cancer.[18][20] For example, the succination and subsequent inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can link mitochondrial stress to impaired glycolysis.[18][19] Another key target is KEAP1; its succination disrupts its ability to target the transcription factor NRF2 for degradation, leading to the activation of the NRF2 antioxidant pathway, which may promote cancer cell survival.[5]

Caption: The non-enzymatic reaction of fumarate with protein cysteine residues.

Quantitative Data on Fumarate Metabolism

Quantitative analysis is crucial for understanding the kinetics and cellular impact of fumarate. The following table summarizes key data points from the literature.

| Parameter | Value | Context / Significance | Reference |

| Enzyme Kinetics | |||

| Km of Fumarate for Fumarate Hydratase | 41 ± 1.1 µM | Represents the substrate concentration at which the enzyme reaches half of its maximum velocity. | [22] |

| Cellular Concentrations | |||

| Intracellular Fumarate Fold-Increase | ~13-fold | Increase in fumarate hydratase-diminished (FHdim) cells compared to parental cells. | [23] |

| Fumarate Levels in Aged Tissues | Increased | Fumarate levels are elevated in the liver and kidney tissues of old mice compared to young mice. | [24] |

| Assay Parameters | |||

| Fumarase Activity Assay Detection Range | 0.4 to 70 U/L | Linear detection range for a colorimetric, NADH-coupled enzymatic assay. | [11][25] |

| Fumarate Detection Kit Sensitivity | Detects as low as 1 nmol/well (20 µM) | Lower detection limit for a colorimetric assay designed to measure fumarate concentrations. | [26][27] |

Key Experimental Protocols

Studying the metabolic and signaling roles of fumarate requires robust experimental methods. Below are detailed protocols for key assays.

Measurement of Intracellular Fumarate

This protocol outlines a colorimetric method for quantifying fumarate in biological samples, based on commercially available kits.[26]

Principle: A fumarate enzyme mix specifically recognizes fumarate, leading to a series of reactions that generate a colored product. The absorbance of this product, measured at 450 nm, is directly proportional to the fumarate concentration.[26]

Methodology:

-

Sample Preparation:

-

Tissues: Homogenize ~40 mg of tissue in ice-cold Assay Buffer.

-

Cells: Collect ~1x10⁶ cells and homogenize in ice-cold Assay Buffer.

-

Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a 1 mM fumarate standard solution.

-

Create a standard curve by adding known amounts of the standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) to a 96-well plate.

-

Adjust the volume in all standard and sample wells to 50 µL with Assay Buffer.

-

-

Reaction Setup:

-

Prepare a Reaction Mix containing Assay Buffer, a Fumarate Enzyme Mix, and a Developer solution according to the kit manufacturer's instructions.

-

Add 100 µL of the Reaction Mix to each standard and sample well. Mix well.

-

-

Incubation and Measurement:

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the 0 nmol standard reading from all other readings.

-

Plot the standard curve (absorbance vs. nmol fumarate).

-

Calculate the fumarate concentration in the samples using the standard curve.

-

Caption: Experimental workflow for the colorimetric measurement of fumarate.

Fumarase (Fumarate Hydratase) Activity Assay

This protocol describes a coupled enzyme assay to determine fumarase activity.[25][28]

Principle: This assay measures the conversion of fumarate to malate by fumarase. The malate produced is then used by malate dehydrogenase in a reaction that reduces NAD⁺ to NADH. The NADH, in turn, reduces a probe (e.g., MTT or resazurin) to a colored or fluorescent product, which can be quantified.[22][25][28] The rate of color/fluorescence development is proportional to the fumarase activity.

Methodology:

-

Sample Preparation:

-

Homogenize tissue or cells in ice-cold Fumarase Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant, which contains the enzyme.

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix containing Fumarase Assay Buffer, Fumarase Substrate (fumarate), Malate Enzyme Mix (containing malate dehydrogenase), NAD⁺, and a developer/probe.

-

For background controls, prepare a similar mix but omit the Fumarase Substrate.

-

-

Assay Procedure:

-

Add samples and a positive control to a 96-well plate.

-

Add the Reaction Mix to initiate the reaction.

-

Immediately measure absorbance (e.g., 450 nm or 565 nm) or fluorescence in a kinetic mode at 37°C for 10-60 minutes.

-

-

Calculation:

-

Choose two time points (T₁ and T₂) within the linear range of the reaction.

-

Calculate the change in absorbance (ΔA = A₂ - A₁) over the change in time (Δt = t₂ - t₁).

-

Relate the rate of change in absorbance to fumarase activity using a standard curve (e.g., an NADH standard curve).

-

Caption: Principle and workflow of a coupled enzymatic assay for fumarase activity.

Relevance in Drug Development and Therapeutics

The multifaceted biological roles of fumarate provide several avenues for therapeutic intervention and pharmaceutical application.

-

Pharmaceutical Excipients: Sodium stearyl fumarate is an inert, water-soluble lubricant used in the manufacturing of pharmaceutical tablets and capsules.[29][30] It is often preferred over magnesium stearate as it can improve tablet hardness and dissolution rates while minimizing adverse interactions with active pharmaceutical ingredients.[31][32]

-

Fumaric Acid Esters (FAEs) in Autoimmune Disease: Dimethyl fumarate (DMF), an ester of fumaric acid, is an established therapeutic for treating autoimmune conditions like psoriasis and multiple sclerosis.[33] Its mechanism is thought to involve the activation of the NRF2 antioxidant pathway and modulation of immune cell metabolism.[34]

-

Targeting Fumarate Metabolism in Cancer: The dependence of FH-deficient cancers on the consequences of fumarate accumulation, such as HIF-1α stabilization and metabolic reprogramming, presents therapeutic vulnerabilities.[35] Strategies aimed at counteracting these effects, or exploiting the unique metabolic state of these tumors (e.g., their reliance on glycolysis), are under investigation.[15]

-

Cytoprotective Agent: this compound has been investigated for its cytoprotective effects in models of hypoxia, where it may help preserve cellular function by providing an alternative source for generating high-energy compounds.[36]

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The emerging role of fumarate as an oncometabolite | Semantic Scholar [semanticscholar.org]

- 5. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. FH gene: MedlinePlus Genetics [medlineplus.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Facebook [cancer.gov]

- 13. storymd.com [storymd.com]

- 14. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fumarate hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Succination of proteins by fumarate: mechanism of inactivation of glyceraldehyde-3-phosphate dehydrogenase in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Succination of proteins in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. THE SUCCINATED PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Fumarate Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]

- 27. Fumarate Colorimetric Assay Kit - Lifeasible [lifeasible.com]

- 28. assaygenie.com [assaygenie.com]

- 29. drugs.com [drugs.com]

- 30. Sodium Stearyl Fumarate | 4070-80-8 [chemicalbook.com]

- 31. Sodium Stearyl Fumarate Role in Formulation Development [pharmaspecialists.com]

- 32. pharmaexcipients.com [pharmaexcipients.com]

- 33. Krebs cycle derivatives, dimethyl fumarate and itaconate, control metabolic reprogramming in inflammatory human microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. The Pleiotropic Effects of Fumarate: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Cytoprotective Action of this compound in an in vitro Model of Hypoxia Using Sodium Dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding sodium fumarate as a Krebs cycle intermediate

An In-Depth Technical Guide to Sodium Fumarate as a Krebs Cycle Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumarate, a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, has emerged as a critical signaling molecule and a pivotal player in cellular metabolism, extending far beyond its canonical role in energy production. In its salt form, this compound, it provides a stable and soluble means to study the multifaceted effects of this dicarboxylic acid. The accumulation of fumarate, particularly under pathological conditions such as fumarate hydratase (FH) deficiency, leads to its classification as an "oncometabolite." This accumulation drives significant cellular reprogramming through the modulation of key signaling pathways, including the activation of the Nrf2 antioxidant response and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Understanding the biochemical kinetics, signaling functions, and pathological implications of fumarate is crucial for drug development, particularly in the fields of oncology, immunology, and neuroprotection. This guide provides a comprehensive technical overview of this compound's role as a metabolic intermediate, its impact on cellular signaling, quantitative data on relevant enzymatic reactions, and detailed experimental protocols for its study.

Fumarate in the Krebs Cycle and Cellular Respiration

The Krebs cycle is a central metabolic pathway that occurs in the mitochondrial matrix, responsible for the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) for the electron transport chain.

Fumarate is formed in the sixth step of the cycle through the oxidation of succinate, a reaction catalyzed by the enzyme Succinate Dehydrogenase (SDH) , which is also known as Complex II of the electron transport chain.[1] This reaction is unique as it directly links the Krebs cycle to oxidative phosphorylation by transferring electrons to flavin adenine dinucleotide (FAD) to form FADH₂.[1]

In the subsequent step, the enzyme Fumarate Hydratase (FH) , or fumarase, catalyzes the reversible hydration of fumarate to produce L-malate.[1][2] This ensures the continuation of the cycle, leading to the regeneration of oxaloacetate.

Fumarate as a Signaling Molecule and Oncometabolite

The accumulation of intracellular fumarate, typically due to mutations in the FH gene, causes a paradigm shift where fumarate acts as a potent signaling molecule, often with pro-oncogenic consequences.[3][4] This has led to its designation as an oncometabolite.[5][6] High concentrations of fumarate competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which play critical roles in metabolic and epigenetic regulation.[3][5]

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation.

Elevated fumarate, being an electrophile, can covalently modify cysteine residues on Keap1 through a process called succination .[8][9] This modification alters the conformation of Keap1, preventing it from binding to Nrf2. Consequently, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of its target genes, such as those involved in glutathione synthesis and detoxification.[7][9] This pathway allows cancer cells with FH deficiency to tolerate high levels of oxidative stress.[3]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. b. The kinetics of the enzyme fumarase reaction \text { fumarate } + \mat.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Raman micro-spectroscopy reveals the spatial distribution of fumarate in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [Determination of the KM-value of the fumarase (E.C. 4.2.1.2) with bencyclan-hydrogenfumarate as the substrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Fumarate induces vesicular release of mtDNA to drive innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of disodium fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium fumarate, the disodium salt of fumaric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[1] Its role extends beyond cellular metabolism, as it is increasingly recognized as a signaling molecule with significant implications in various physiological and pathological processes. This technical guide provides an in-depth overview of the core physical and chemical properties of dithis compound, details established experimental protocols for their determination, and explores its involvement in critical cellular signaling pathways, making it a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

Dithis compound is a white, odorless, crystalline powder.[2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4]

Table 1: Physical Properties of Dithis compound

| Property | Value | References |

| Appearance | White crystalline powder | [1][2][3] |

| Odor | Odorless | [2][3] |

| Melting Point | >300°C | [5] |

| Solubility in Water | 228 g/L | |

| pH | 7-8 (50 g/L in H₂O) |

Table 2: Chemical and Structural Properties of Dithis compound

| Property | Value | References |

| IUPAC Name | disodium;(E)-but-2-enedioate | [6][7] |

| CAS Number | 17013-01-3 | [5][6][8][9][10] |

| Molecular Formula | C₄H₂Na₂O₄ | [1][6][8] |

| Molecular Weight | 160.04 g/mol | [1][2][6][8] |

| Stability | Stable under ordinary conditions of use and storage. | [2] |

| Reactivity | Incompatible with strong oxidizing agents, highly alkaline or acidic materials. | [2] |

| Hazardous Decomposition | Emits oxides of carbon and sodium when heated to decomposition. | [2] |

Experimental Protocols

Accurate determination of the physicochemical properties of dithis compound is crucial for its application in research and pharmaceutical development. Standardized methodologies should be employed to ensure data reliability and reproducibility.

Determination of Aqueous Solubility

The solubility of dithis compound in water can be determined following a general procedure based on the principles outlined in ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility.[11]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of dithis compound is added to a known volume of purified water in a vessel that can be sealed and agitated.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of dithis compound in the solution is then determined using a suitable analytical technique, such as gravimetric analysis (after evaporating the solvent) or a validated HPLC method.

-

Calculation: The solubility is expressed as grams of solute per liter of solvent (g/L).

Caption: Experimental workflow for determining the aqueous solubility of dithis compound.

Melting Point Determination

The melting point of dithis compound is determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.[12][13][14][15][16]

Methodology:

-

Sample Preparation: A small amount of finely powdered and dried dithis compound is packed into a capillary tube to a height of 2.5-3.5 mm.[13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or an electronic temperature sensing device.[14]

-

Heating: The sample is heated at a controlled rate. Typically, the temperature is raised rapidly to about 30°C below the expected melting point and then increased at a slower, controlled rate (e.g., 1-2°C per minute) as the melting point is approached.[14][15]

-

Observation: The melting range is observed and recorded. The start of the melting range is the temperature at which the substance begins to collapse or form a liquid phase, and the end of the range is the temperature at which the substance is completely melted.[13][14]

Role in Biological Signaling Pathways

Fumarate, the conjugate base of fumaric acid, is not merely a metabolic intermediate but also an important signaling molecule that can modulate various cellular processes.

Fumarate and the Nrf2 Antioxidant Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its inhibitor, Keap1, which targets it for degradation. In response to oxidative stress or the accumulation of fumarate, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[17][18][19] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-driven genes, which play a crucial role in cellular defense against oxidative damage.[17][18]

Caption: Fumarate-mediated activation of the Nrf2 antioxidant pathway.

Fumarate and the Hypoxia-Inducible Factor (HIF) Pathway

In normoxic conditions, Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.[20] Fumarate can act as a competitive inhibitor of PHDs.[20][21] Accumulation of fumarate, as seen in certain cancers with mutations in the fumarate hydratase (FH) gene, leads to the stabilization of HIF-1α even in the presence of oxygen, a phenomenon known as pseudohypoxia.[20][22] This stabilization of HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and glycolysis.[22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound or Dithis compound Manufacturers, with SDS [mubychem.com]

- 3. This compound or Dithis compound Manufacturers [anmol.org]

- 4. Dithis compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Dithis compound | 17013-01-3 [chemicalbook.com]

- 6. Dithis compound | C4H2Na2O4 | CID 6364607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fumaric acid (disodium) | C4H2Na2O4 | CID 6033433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. dithis compound, 17013-01-3 [thegoodscentscompany.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. store.astm.org [store.astm.org]

- 12. scribd.com [scribd.com]

- 13. thinksrs.com [thinksrs.com]

- 14. uspbpep.com [uspbpep.com]

- 15. m.youtube.com [m.youtube.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Oncometabolite Sodium Fumarate in FH-Deficient Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of cancer metabolism, the Krebs cycle intermediate fumarate has emerged as a critical oncometabolite, particularly in the context of cells deficient in the enzyme fumarate hydratase (FH). Germline mutations in the FH gene are the cause of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), a syndrome predisposing individuals to benign smooth muscle tumors and an aggressive form of kidney cancer.[1][2][3][4] The biallelic inactivation of FH in tumor cells leads to a massive accumulation of fumarate, which in turn drives a cascade of oncogenic signaling pathways. This guide provides an in-depth technical overview of the role of sodium fumarate as an oncometabolite, detailing the quantitative data, experimental protocols, and signaling pathways central to understanding and targeting this metabolic vulnerability in cancer.

The Biochemical Consequence of FH Deficiency: Fumarate Accumulation

The primary and most direct consequence of FH deficiency is the accumulation of its substrate, fumarate, to millimolar concentrations within the cell.[5] This accumulation is a key initiating event in the pathogenesis of FH-deficient tumors.

Quantitative Levels of Fumarate

The following table summarizes the reported levels of fumarate in FH-deficient models.

| Model System | Fumarate Concentration | Method of Detection | Reference |

| Fh1-deficient Mouse Embryonic Fibroblasts (MEFs) | 8.9 fmol/cell (undetectable in wild-type) | Not specified | [1] |

| FH-deficient cells (general) | ~9 mM (average cellular concentration) | Liquid Chromatography-Mass Spectrometry (LC-MS) | [6] |

| Fh1-deficient mouse cells | ~10 mM (intracellular) | Not specified | [3] |

Oncogenic Mechanisms of Fumarate

Accumulated fumarate acts as a potent signaling molecule, primarily through two key mechanisms: the covalent modification of proteins (succination) and the competitive inhibition of α-ketoglutarate-dependent dioxygenases.

Protein Succination: A Post-Translational Modification

Fumarate, being an electrophile, can react non-enzymatically with the thiol groups of cysteine residues in proteins, a process termed succination.[7][8] This irreversible modification to form S-(2-succinyl)cysteine (2SC) can alter protein structure and function, leading to dysregulated cellular processes.[8]

Caption: The chemical reaction of protein succination.

A key target of succination is the Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[2] Succination of KEAP1 leads to the stabilization and activation of NRF2, which in turn drives the expression of antioxidant response genes.[2] While this provides a defense against oxidative stress, chronic NRF2 activation can promote tumor growth and survival.[9]

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

Fumarate structurally mimics α-ketoglutarate (α-KG) and can act as a competitive inhibitor of α-KG-dependent dioxygenases. This family of enzymes plays crucial roles in various cellular processes, including hypoxia sensing and epigenetic regulation.

A critical consequence of α-KG-dependent dioxygenase inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a phenomenon known as pseudohypoxia.[4][10] Prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes, normally mark HIF-1α for degradation by the von Hippel-Lindau (VHL) tumor suppressor. Fumarate-mediated inhibition of PHDs prevents this degradation, leading to the accumulation of HIF-1α and the transcriptional activation of its target genes involved in angiogenesis, glucose metabolism, and cell proliferation.[9][11]

Fumarate also inhibits α-KG-dependent histone and DNA demethylases, such as the Ten-Eleven Translocation (TET) enzymes.[12][13] This leads to widespread epigenetic changes, including DNA hypermethylation and altered histone methylation patterns, which can contribute to tumorigenesis by silencing tumor suppressor genes and promoting an epithelial-to-mesenchymal transition (EMT).[12][13]

Affected Signaling Pathways

The accumulation of fumarate in FH-deficient cells leads to the dysregulation of several key metabolic and signaling pathways.

Caption: Key signaling pathways affected by fumarate accumulation.

Experimental Protocols

Studying the effects of fumarate as an oncometabolite requires a range of specialized experimental techniques.

Cell Culture of FH-Deficient Models

The UOK262 cell line, derived from a patient with HLRCC-associated kidney cancer, is a widely used in vitro model for studying FH deficiency.[5][14][15]

Protocol: UOK262 Cell Culture

-

Media Preparation: Culture UOK262 cells in high glucose Dulbecco's Modified Eagle Medium (DMEM) without pyruvate, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5][14]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

-

Subculturing: Passage cells when they reach 80-90% confluency.

-

Aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA solution and incubate until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

-

Measurement of Intracellular Fumarate

Quantifying the accumulation of fumarate is fundamental to studying FH-deficient cells.

Protocol: Fumarate Measurement using a Commercial Kit (e.g., Abcam ab102516) [16]

-

Sample Preparation:

-

Homogenize tissue (40 mg) or cells (1x10⁶) in the provided Assay Buffer.

-

Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

-

Use the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the Fumarate Standard (0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.

-

Adjust the volume of each well to 50 µL with Assay Buffer.

-

-

Reaction:

-

Prepare a Reaction Mix containing Fumarate Assay Buffer, Fumarate Enzyme Mix, and Fumarate Developer according to the kit instructions.

-

Add 100 µL of the Reaction Mix to each standard and sample well.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the fumarate concentration in the samples by comparing their absorbance to the standard curve.

-

Caption: Experimental workflow for fumarate measurement.

Detection of Protein Succination

Western blotting using an antibody specific for S-(2-succinyl)cysteine (2SC) is a common method to detect succinated proteins.

Protocol: Western Blot for Succinated Proteins

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against 2SC overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Immunohistochemistry for Fumarate Hydratase

Immunohistochemistry (IHC) is a valuable tool for assessing FH protein expression in tissue samples and can be used to identify FH-deficient tumors.

Protocol: FH Immunohistochemistry [17][18]

-

Tissue Preparation:

-

Use 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

-

Staining:

-

Incubate the slides with a primary antibody against FH.

-

Use a suitable detection system (e.g., polymer-based) with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

-

Interpretation:

-

FH-deficient tumor cells will show a loss of cytoplasmic staining, while normal adjacent tissues, endothelial cells, and inflammatory cells will serve as internal positive controls, showing granular cytoplasmic staining.[19]

-

Therapeutic Strategies

The unique metabolic state of FH-deficient cells presents several potential therapeutic vulnerabilities.

-

Targeting Glycolysis: Due to their reliance on aerobic glycolysis, inhibitors of glycolytic enzymes are being explored.

-

Targeting the Antioxidant Response: The constitutive activation of the NRF2 pathway suggests that targeting this pathway could be a viable strategy.

-

HIF Inhibitors: Given the central role of HIF-1α stabilization, inhibitors of HIF or its downstream targets are under investigation.

-

Arginine Deprivation: FH-deficient cells are dependent on exogenous arginine for the reversal of the urea cycle to buffer excess fumarate, making arginine deprivation a potential therapeutic approach.[20]

Conclusion

This compound, when accumulated due to FH deficiency, acts as a potent oncometabolite that rewires cellular metabolism and signaling to promote tumorigenesis. Understanding the quantitative aspects of fumarate accumulation, the intricacies of the signaling pathways it affects, and the experimental methodologies to study these phenomena is crucial for the development of targeted therapies for HLRCC and other FH-deficient cancers. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this metabolic disease and to translate these findings into effective treatments.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Aberrant succination of proteins in fumarate hydratase-deficient mice and HLRCC patients is a robust biomarker of mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fumarate Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. UOK 262: Fumarate Hydratase (-/-) Hereditary Leiomyomatosis Renal Cell Carcinoma: In Vitro and In Vivo Model of an Aberrant Energy Metabolic Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fumarate Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]

- 17. Immunohistochemical Characterization of Fumarate Hydratase (FH) and Succinate Dehydrogenase (SDH) in Cutaneous Leiomyomas for Detection of Familial Cancer Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mayocliniclabs.com [mayocliniclabs.com]

- 19. cdn.ymaws.com [cdn.ymaws.com]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Structures and Properties of Monosodium Fumarate and Disodium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and analytical methodologies for monosodium fumarate and dithis compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data and experimental insights.

Core Structural Differences

Fumaric acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. The difference between monothis compound and dithis compound lies in the extent of neutralization of these acidic protons with sodium ions.

-

Monothis compound: In this form, one of the two carboxylic acid protons is replaced by a sodium ion.[1] It is an organic sodium salt that contains a fumarate(1-).[1]

-

Dithis compound: Here, both carboxylic acid protons have been replaced by sodium ions, resulting in a fumarate(2-).[2]

These structural differences give rise to distinct physicochemical properties that are critical in various applications, from food science to pharmaceuticals.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for monothis compound and dithis compound, facilitating a direct comparison of their properties.

| Property | Monothis compound | Dithis compound | Fumaric Acid (for reference) |

| Molecular Formula | C₄H₃NaO₄[3] | C₄H₂Na₂O₄ | C₄H₄O₄ |

| Molecular Weight | 138.05 g/mol [3] | 160.04 g/mol | 116.07 g/mol |

| CAS Number | 7704-73-6[4] | 17013-01-3[5] | 110-17-8 |

| Appearance | White crystalline powder[6] | White crystalline powder[2] | White crystalline powder |

| Solubility in Water | 6.86 g/100 mL (25°C)[3] | 22.8 g/100 mL (228 g/L)[5][7] | 0.63 g/100 mL (25°C)[8] |

| 10.74 g/100 mL (40°C)[3] | |||

| 18.15 g/100 mL (60°C)[3] | |||

| 30.20 g/100 mL (100°C)[3] | |||

| pH of Aqueous Solution | 3.0 - 4.0[3][4] | 7.0 - 8.0 (50 g/L)[5][7] | 2.03 (100 mM solution)[9] |

| Hygroscopicity | Data not available | Hygroscopic[5][10] | Non-hygroscopic[9] |

| pKa Values (of Fumaric Acid) | pKa₁ = 3.03, pKa₂ = 4.54[8] | pKa₁ = 3.03, pKa₂ = 4.54[8] | pKa₁ = 3.03, pKa₂ = 4.54[8] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of monosodium and dithis compound. These protocols are based on established chemical principles and information gathered from various sources.

Objective: To synthesize monothis compound and dithis compound by neutralizing fumaric acid with a sodium base.

Materials:

-

Fumaric acid

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

pH meter

-

Stirring hot plate

-

Beakers and other standard laboratory glassware

-

Filtration apparatus

Protocol for Dithis compound Synthesis:

-

Heat deionized water to boiling in a beaker on a stirring hot plate.

-

While stirring, slowly add a known quantity of fumaric acid to the boiling water.

-

In a separate container, prepare a solution of sodium carbonate.

-

Gradually add the sodium carbonate solution to the fumaric acid solution in portions.

-

Monitor the pH of the reaction mixture continuously. Continue adding the sodium carbonate solution until the pH stabilizes between 6.5 and 6.7.[5]

-

Once the target pH is reached, stir the solution thoroughly and filter it while hot to remove any impurities.

-

The resulting clear solution is an aqueous solution of dithis compound. This can be used as is or subjected to crystallization to obtain the solid product.

Protocol for Monothis compound Synthesis: The synthesis of monothis compound follows a similar procedure to that of dithis compound, with the key difference being the stoichiometry of the reactants. A 1:1 molar ratio of fumaric acid to sodium hydroxide should be used. The reaction is typically carried out by reacting fumaric acid with sodium hydroxide, followed by recrystallization.[11]

Objective: To determine the purity and concentration of monothis compound and dithis compound using HPLC.

Instrumentation and Conditions (General):

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 column is commonly used for the analysis of organic acids.[12]

-

Mobile Phase: An acidic aqueous mobile phase is typically employed. For example, a dilute solution of perchloric acid (e.g., 3 mmol/L) in water.[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[13]

-

Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[13]

-

Detection: UV detection at a wavelength of 220 nm is appropriate for fumaric acid and its salts.[13]

-

Injection Volume: A standard injection volume of 10 µL can be used.[13]

Protocol:

-

Standard Preparation: Prepare standard solutions of known concentrations of fumaric acid, monothis compound, and dithis compound in the mobile phase.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample to be analyzed in the mobile phase to a known volume.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to fumarate by comparing the retention times with the standards. Quantify the amount of the analyte by comparing the peak area of the sample with the peak areas of the standards to construct a calibration curve.

Visualizations

The following diagrams illustrate the structural differences and a generalized workflow for the synthesis and analysis of these compounds.

Caption: Chemical structures of Fumaric Acid, Monothis compound, and Dithis compound.

Caption: Generalized workflow for the synthesis and analysis of fumarate salts.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Monothis compound: MONOFUMAR™ | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 4. fao.org [fao.org]

- 5. Dithis compound | 17013-01-3 [chemicalbook.com]

- 6. This compound - FarmKemi [farmkemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fumaric acid CAS#: 110-17-8 [m.chemicalbook.com]

- 10. Dithis compound | C4H2Na2O4 | CID 6364607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glsciences.com [glsciences.com]

In-Depth Technical Guide to the Solubility of Sodium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium fumarate in water and various organic solvents. The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, offering critical data for formulation, synthesis, and analytical method development.

Introduction to this compound

This compound, the sodium salt of fumaric acid, exists in two common forms: monothis compound and dithis compound. This guide focuses on dithis compound (Na₂C₄H₂O₄), a white, crystalline powder. Its solubility is a key physicochemical property influencing its behavior in various applications, from a food acidulant to a component in drug formulations. Understanding its solubility profile is essential for process optimization and ensuring product quality and efficacy.

Aqueous Solubility of Dithis compound

Dithis compound exhibits high solubility in water. Multiple sources indicate a solubility of 228 g/L at or near room temperature.[1][2][3][4][5][6] This high aqueous solubility is attributed to the ionic nature of the salt and its ability to form strong hydrogen bonds with water molecules.

Table 1: Aqueous Solubility of Dithis compound

| Temperature (°C) | Solubility ( g/100 mL) |

| Near Room Temperature | 22.8[1][2][3][4][5][6] |

| Data on the temperature dependence of dithis compound solubility is limited in publicly available literature. It is generally expected that for most salts, solubility in water increases with temperature. |

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is generally low. This is due to the polar, ionic nature of the salt, which is less compatible with non-polar or weakly polar organic solvents. While precise quantitative data for dithis compound is scarce in readily available literature, information on monothis compound and qualitative descriptions for the disodium salt provide valuable insights. A study on monothis compound showed a solubility order of water > acetone ≈ 1,4-dioxane > dichloromethane ≈ ethanol ≈ ethyl acetate > methanol > isopropanol > acetonitrile.[7] This trend is likely to be similar for dithis compound.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Formula | Solubility of Dithis compound ( g/100 mL) | Reference |

| Methanol | CH₃OH | Sparingly soluble to insoluble | [7] |

| Ethanol | C₂H₅OH | Insoluble | [7] |

| Acetone | C₃H₆O | Sparingly soluble | [7] |

| Isopropanol | C₃H₈O | Sparingly soluble to insoluble | [7] |

| Acetonitrile | C₂H₃N | Insoluble | [7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | [8][9][10] |

Note: The terms "sparingly soluble" and "insoluble" are qualitative. For monothis compound, the solubility in most of these organic solvents is in the range of 0.01 to 0.1 g/100 mL at room temperature.[7] The solubility of dithis compound is expected to be in a similar or lower range.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][11][12][13][14][15] The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment

-

Dithis compound (analytical grade)

-

Solvent (deionized water or organic solvent)

-

Glass flasks with stoppers (e.g., 50 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dithis compound to a flask containing a known volume of the solvent (e.g., 20 mL). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[15]

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C) and agitation speed (e.g., 150-200 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solid in the solvent reaches a constant value.[13] It is advisable to determine the required equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis (HPLC Method):

-

Quantify the concentration of dithis compound in the diluted sample using a validated HPLC method.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[16][17][18][19]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to be compatible with the column) and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized to achieve good peak shape and retention time for the fumarate anion.[16][17]

-

Flow Rate: 1.0 mL/min.[17]

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at a wavelength where fumarate has significant absorbance (e.g., around 210-220 nm).[17]

-

-

Prepare a calibration curve using standard solutions of dithis compound of known concentrations.

-

Calculate the concentration of the unknown sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration of the undiluted sample using the dilution factor.

-

The resulting concentration is the equilibrium solubility of dithis compound in the chosen solvent at the specified temperature.

-

Fumarate and the NRF2 Signaling Pathway

In the context of drug development and cellular biology, fumarate has been identified as a signaling molecule that can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[12][16][20][21][22][23][24] This pathway is a key regulator of cellular defense mechanisms against oxidative stress.

The mechanism of NRF2 activation by fumarate involves the modification of cysteine residues on Keap1, a protein that normally targets NRF2 for degradation. By reacting with Keap1, fumarate prevents the degradation of NRF2, allowing it to accumulate in the nucleus and activate the transcription of antioxidant and cytoprotective genes.[21][22]

Conclusion

Dithis compound is a highly water-soluble compound, a characteristic that is crucial for its various applications. Conversely, its solubility in most common organic solvents is limited. This guide provides essential solubility data and a detailed experimental protocol for its determination. The included visualization of the NRF2 signaling pathway highlights a key biological role of fumarate, offering a broader context for its importance in drug development and biomedical research. For precise formulation and process development, it is recommended to experimentally determine the solubility of dithis compound under the specific conditions of interest.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. di-Sodium fumarate for synthesis 17013-01-3 [sigmaaldrich.com]

- 3. Dithis compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Dithis compound CAS#: 17013-01-3 [m.chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Dithis compound | 17013-01-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. cipac.org [cipac.org]

- 18. c18 hplc column: Topics by Science.gov [science.gov]

- 19. nacalai.com [nacalai.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 24. Fumarate Is Cardioprotective via Activation of the Nrf2 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Solid-State Landscape of Sodium Fumarate: A Guide to Its Known Crystal Structure and a Roadmap for Polymorphic Investigation

For Immediate Release

This technical guide delves into the current understanding of the crystal structure of sodium fumarate, a topic of significant interest to researchers, scientists, and drug development professionals. While extensive investigation into the polymorphism of many pharmaceutical salts has yielded a wealth of data, a comprehensive polymorphic landscape for simple sodium fumarates—both monosodium and disodium—remains largely uncharted territory in publicly accessible literature.

This document serves a dual purpose: to present the established crystallographic data for monosodium hydrogen fumarate and to provide a detailed methodological framework for the systematic investigation of polymorphism in this compound salts. This guide will be an invaluable resource for researchers embarking on the solid-state characterization of this important compound.

The Known Crystal Structure: Monosodium Hydrogen Fumarate

To date, detailed crystallographic information is available for one crystalline form of monosodium hydrogen fumarate. The structure was determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1.

| Parameter | Value | Citation |

| Chemical Formula | C₄H₃NaO₄ | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| a (Å) | 5.32570 | [1] |

| b (Å) | 6.48800 | [1] |

| c (Å) | 7.9340 | [1] |

| α (°) | 82.0400 | [1] |

| β (°) | 87.9280 | [1] |

| γ (°) | 67.2300 | [1] |

| Z | 2 | |

| V (ų) | 250.34 | |

| Calculated Density (g/cm³) | 1.833 |

Table 1: Crystallographic Data for Monosodium Hydrogen Fumarate.

The Unexplored Territory: Polymorphism in this compound

Despite extensive searches of chemical and crystallographic databases, no definitive studies identifying or characterizing multiple polymorphs of either monothis compound or dithis compound have been found in the public domain. The existence of hydrates or solvates of these simple salts also remains unconfirmed in the scientific literature. This presents a significant knowledge gap and a compelling opportunity for further research.

The thermal decomposition of a substance referred to as "this compound" has been investigated, with findings indicating that upon heating, it decomposes into a mixture of sodium carbonate and a carbonaceous residue[1]. However, this study did not explore the possibility of solid-state phase transitions prior to decomposition, which is a hallmark of polymorphism.

A Roadmap for Investigation: Experimental Protocols for Polymorphism Screening

For researchers poised to explore the polymorphic landscape of this compound, a systematic approach is crucial. The following sections outline standard experimental protocols for the crystallization and characterization of potential polymorphs.

Crystallization Protocols

The discovery of new polymorphs often hinges on varying the crystallization conditions. A thorough screening should explore a wide range of solvents, temperatures, and crystallization rates.

3.1.1. Solvent Screening:

The choice of solvent is a critical factor in determining the resulting crystal form. A diverse array of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be employed.

-

Procedure:

-

Prepare saturated solutions of this compound in a variety of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene) at an elevated temperature.

-

Allow the solutions to cool slowly to room temperature.

-

If no crystals form, employ slow evaporation of the solvent at ambient temperature.

-

For promising solvent systems, experiment with binary solvent mixtures to fine-tune the solubility and crystallization kinetics. The solubility of monothis compound has been reported in various neat and binary solvent systems, which can guide solvent selection[2].

-

3.1.2. Cooling Crystallization:

Varying the cooling rate can influence which polymorphic form nucleates and grows.

-

Procedure:

-

Prepare a saturated solution of this compound at a specific temperature.

-

Subject the solution to different cooling profiles:

-

Slow Cooling: Decrease the temperature gradually (e.g., 1-5 °C/hour).

-

Rapid Cooling (Crash Cooling): Quickly transfer the solution to a much lower temperature environment (e.g., an ice bath).

-

-

Isolate and analyze the resulting crystals from each experiment.

-

3.1.3. Anti-Solvent Addition:

The addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution can induce crystallization.

-

Procedure:

-

Dissolve this compound in a good solvent.

-

Slowly add an anti-solvent to the solution with stirring until turbidity is observed.

-

Allow the solution to stand and for crystals to form.

-

Experiment with different solvent/anti-solvent pairs and addition rates.

-

The following diagram illustrates a general workflow for polymorph screening through crystallization.

Characterization Protocols

Once crystalline material is obtained, a suite of analytical techniques should be employed to determine if different polymorphs have been isolated.

3.2.1. Powder X-Ray Diffraction (PXRD):

PXRD is the primary technique for identifying and distinguishing different crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Experimental Parameters:

-

Radiation: Copper Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 2° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/minute

-